CDK2 Inhibitory Activity Compared to Closest Patent Exemplars
The Schering-Plough patent series (e.g., US 2006128725 A1) exemplifies numerous pyrazolo[1,5-a]pyrimidines as CDK inhibitors. A prototype compound from this series (structure III in the patent) bearing a 4-aminomethylpyridine at C-7 achieved IC50 values of 0.020 µM and 0.029 µM against CDK2/cyclin A and CDK2/cyclin E, respectively [1]. While the precise IC50 for the 4-methoxyphenyl-pyrrolidine target compound is not publicly disclosed, the patent establishes the scaffold's potency benchmark. The target compound's pyrrolidine substituent is predicted to confer differential pharmacokinetic properties compared to the aminomethylpyridine exemplar, though confirmatory data are lacking.
| Evidence Dimension | CDK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Patent exemplar with 4-aminomethylpyridine at C-7: IC50 = 0.020 µM (CDK2/cyclin A), 0.029 µM (CDK2/cyclin E) |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro kinase assay, CDK2/cyclin A and CDK2/cyclin E |
Why This Matters
Establishes the potency benchmark for the chemotype; procurement of the target compound is necessary to determine if the C-7 pyrrolidine modification retains or improves upon this activity.
- [1] Guzi, T., Paruch, K., Dwyer, M., Labroli, M., & Keertikar, K. (2006). Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. US Patent Application US 2006128725 A1. Schering-Plough. (Abstract: 'Thus, reacting II ... afforded 93% III which showed IC50 of 0.020 .mu.M and 0.029 .mu.M against CDK2 kinase (cyclin A or cyclin E-dependent).') View Source
